molecular formula C17H13N3O B2981992 1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) CAS No. 320422-47-7

1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)

Cat. No.: B2981992
CAS No.: 320422-47-7
M. Wt: 275.311
InChI Key: ZLHXNRJEXRJRBC-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propynyl Group: The propynyl group can be introduced through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst.

    Formation of the Hydrazone: The final step involves the reaction of the indole-2,3-dione with phenylhydrazine to form the hydrazone derivative. This reaction is typically carried out under mild acidic conditions to facilitate the formation of the hydrazone linkage.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability.

Chemical Reactions Analysis

1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of substitution reactions that can be performed on this compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities. It is studied for its potential use as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties. Its unique structural features make it a valuable component in material science research.

Mechanism of Action

The mechanism of action of 1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Inducing Apoptosis: The compound has been shown to induce apoptosis in certain cancer cell lines, making it a potential anticancer agent.

The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) can be compared with other similar compounds, such as:

    1-(2-propynyl)-1H-indole-2,3-dione: This compound lacks the hydrazone linkage and may have different biological activities and chemical properties.

    1H-indole-2,3-dione 3-(N-phenylhydrazone): This compound lacks the propynyl group and may have different reactivity and applications.

    Other Indole Derivatives: Various indole derivatives with different substituents can be compared to highlight the unique features and applications of 1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone).

The uniqueness of 1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-phenyldiazenyl-1-prop-2-ynylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-2-12-20-15-11-7-6-10-14(15)16(17(20)21)19-18-13-8-4-3-5-9-13/h1,3-11,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNJNBOLDBROPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.